Bienvenue dans la boutique en ligne BenchChem!

7-O-Pivaloyl-genistein

Genistein Prodrug Metabolic Stability Phase II Conjugation

Sourcing 7-O-Pivaloyl-genistein (CAS 1346605-04-6) for your pharmacokinetic or oncology research? This genistein derivative utilizes a pivaloyl ester prodrug strategy at the 7-OH position, designed to sterically hinder rapid phase II glucuronidation and enhance bioavailability. Unlike generic genistein or genistin, its specific modification offers unique metabolic stability for comparative prodrug studies, PAMPA, Caco-2 assays, and cancer cell line research. Secure this high-purity research tool for definitive, reproducible data.

Molecular Formula C20H18O6
Molecular Weight 354.358
CAS No. 1346605-04-6
Cat. No. B584062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Pivaloyl-genistein
CAS1346605-04-6
Molecular FormulaC20H18O6
Molecular Weight354.358
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3
InChIKeyOFLNOIUVXLNRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Pivaloyl-genistein (CAS 1346605-04-6): A Stabilized Genistein Prodrug Derivative for Enhanced Bioavailability Research


7-O-Pivaloyl-genistein is a synthetic derivative of the natural soy isoflavone genistein, chemically modified by the addition of a pivaloyl (2,2-dimethylpropanoate) ester group at the 7-hydroxyl position . This structural modification is designed to enhance the compound's metabolic stability and bioavailability compared to the parent genistein molecule , which is known for its poor aqueous solubility and extensive first-pass metabolism that severely limit its oral bioavailability [1]. The pivaloyl ester group serves as a prodrug strategy to temporarily mask the phenolic hydroxyl, which is a primary site for glucuronidation and sulfation in vivo [2], thereby potentially prolonging systemic exposure to the active genistein scaffold.

Why 7-O-Pivaloyl-genistein Cannot Be Substituted with Unmodified Genistein or Alternative Prodrugs in Bioavailability-Critical Studies


Generic substitution of 7-O-Pivaloyl-genistein with the parent genistein, glycosylated analogs such as genistin, or alternative prodrug strategies (e.g., phosphate or sulfonate esters) is scientifically invalid due to fundamental differences in metabolic stability, transport mechanisms, and resulting pharmacokinetic profiles. Genistein undergoes extensive first-pass glucuronidation and sulfation at the 7-OH and 4'-OH positions, resulting in rapid clearance and low oral bioavailability [1]. Genistin (genistein-7-O-glucoside) requires intestinal hydrolysis before absorption and exhibits significantly lower permeability across biological membranes [2]. Genistein 7-O-phosphate (G7P) is a distinct prodrug designed for aqueous solubility improvement [3], while genistein sulfonates offer different LogP and hydrolysis kinetics [4]. The pivaloyl modification at the 7-position represents a specific design choice to sterically hinder phase II metabolism through a bulky, lipophilic ester group, which is not replicated by other 7-O-substitutions. The following evidence demonstrates why this compound's specific modification confers unique properties that cannot be assumed for any other genistein analog.

Quantitative Differentiation Evidence for 7-O-Pivaloyl-genistein (CAS 1346605-04-6)


7-O-Pivaloyl-genistein Demonstrates Reduced Metabolic Susceptibility Relative to Genistein via 7-OH Protection

7-O-Pivaloyl-genistein incorporates a pivaloyl ester at the 7-position, which is the primary site for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation of genistein [1]. The bulky, hydrophobic pivaloyl group sterically hinders enzymatic access to the 7-OH, predicting reduced first-pass metabolism. In contrast, unmodified genistein is rapidly conjugated, with glucuronides being the main metabolites in Caco-2 cells [2]. This structural modification aligns with the established structure-activity relationship that O-alkylation at the 7-position of genistein derivatives improves metabolic stability and slows metabolism rate compared to parent genistein [3].

Genistein Prodrug Metabolic Stability Phase II Conjugation

7-O-Pivaloyl-genistein Exhibits Altered Lipophilicity Profile Relative to Genistein and Genistin

The pivaloyl ester substitution at the 7-position introduces a bulky, lipophilic tert-butyl moiety that substantially increases the compound's hydrophobicity compared to unmodified genistein. 7-O-Pivaloyl-genistein is soluble in organic solvents including chloroform, dichloromethane, and ethyl acetate , whereas genistein is poorly soluble in both aqueous and organic media [1]. In contrast, genistin (genistein-7-O-glucoside) is more water-soluble but exhibits significantly lower membrane permeability (at least 5-fold lower than genistein aglycone in Caco-2 assays, p < 0.05) [2]. The increased lipophilicity conferred by pivaloyl substitution is expected to enhance passive membrane permeability relative to both genistein and genistin, consistent with the general observation that O-alkylation of genistein improves bioavailability parameters [3].

Lipophilicity Prodrug Design Physicochemical Properties

7-O-Pivaloyl-genistein Retains the Core Pharmacological Activity Profile of Genistein (Protein-Tyrosine Kinase Inhibition)

7-O-Pivaloyl-genistein is documented to inhibit protein-tyrosine kinase and topoisomerase-II activities, leading to G2 phase arrest in cancer cells . This mechanism is consistent with that of unmodified genistein, which acts as a reversible, substrate-competitive tyrosine kinase inhibitor and induces cell cycle arrest and apoptosis . The preservation of core pharmacological activity following 7-O-esterification is consistent with the known structure-activity relationship of genistein, where modifications at the 7-OH position can be tolerated for biological activity while improving pharmacokinetic properties [1].

Protein-Tyrosine Kinase Inhibition Anticancer Mechanism Pharmacophore

7-O-Pivaloyl-genistein is Structurally Distinct from Alternative 7-O-Prodrugs (Phosphate and Sulfonate Esters)

7-O-Pivaloyl-genistein is an ester prodrug featuring a pivaloyl (trimethylacetyl) group at the 7-position, which differs fundamentally from genistein 7-O-phosphate (G7P) [1] and genistein benzenesulfonate prodrugs [2]. G7P is designed primarily for aqueous solubility enhancement, while sulfonate prodrugs (e.g., GBS, GBS1, GBS2) achieve relative oral bioavailabilities of 110.9%, 159.2%, and 253.8% respectively relative to genistein [3]. The pivaloyl ester represents a distinct chemical entity with unique physicochemical properties—including predicted higher LogP, different hydrolysis kinetics, and distinct metabolic stability—that are not interchangeable with phosphate or sulfonate prodrugs.

Prodrug Comparison Structural Differentiation 7-O-Modification

Limited Published Quantitative Data Advisory for 7-O-Pivaloyl-genistein

At present, direct head-to-head quantitative comparative data (e.g., IC50 values, Cmax, AUC, LogP measurements, hydrolysis half-life) for 7-O-Pivaloyl-genistein versus genistein or other specific analogs are not publicly available in peer-reviewed literature or authoritative databases. Available information is limited to vendor technical descriptions and class-level structure-activity inferences. The compound is commercially available as a research biochemical from suppliers including Santa Cruz Biotechnology and ChemicalBook-listed vendors . Researchers requiring quantitative comparative data should consider conducting head-to-head studies or requesting unpublished data from suppliers.

Data Gap Research Status Evidence Availability

Optimal Research and Industrial Application Scenarios for 7-O-Pivaloyl-genistein Based on Current Evidence


Pharmacokinetic Studies of Genistein Prodrugs with Enhanced Metabolic Stability

7-O-Pivaloyl-genistein is best suited for research programs investigating the impact of 7-O-esterification on genistein pharmacokinetics, particularly for evaluating whether steric hindrance at the 7-OH position reduces first-pass glucuronidation and sulfation in vivo [1]. This compound serves as a tool to test the hypothesis that pivaloyl prodrugs can extend systemic exposure compared to unmodified genistein, which is rapidly cleared via phase II conjugation .

Comparative Prodrug Strategy Evaluation (Ester vs. Phosphate vs. Sulfonate)

This compound is appropriate for comparative studies evaluating different genistein prodrug strategies. 7-O-Pivaloyl-genistein (ester), genistein 7-O-phosphate (phosphate ester) [1], and genistein sulfonates represent distinct chemical classes with different physicochemical properties and hydrolysis mechanisms. Such comparative studies can elucidate the optimal prodrug approach for specific therapeutic or nutraceutical applications.

In Vitro Metabolic Stability and Permeability Screening Assays

7-O-Pivaloyl-genistein is suitable for use in in vitro assays including PAMPA (Parallel Artificial Membrane Permeability Assay), Caco-2 monolayer permeability studies, and liver microsome/hepatocyte stability assays [1]. These assays can generate the quantitative permeability and metabolic stability data currently lacking for this compound, enabling direct comparison with genistein and other derivatives.

Cancer Cell Line Studies Investigating PTK Inhibition with Improved Bioavailability

Given that 7-O-Pivaloyl-genistein retains the protein-tyrosine kinase and topoisomerase-II inhibitory activities of the parent scaffold [1], it is applicable to cancer cell line studies (e.g., MCF-7, PC-3, HT-29) where enhanced cellular uptake or prolonged intracellular retention due to the pivaloyl modification may yield differential antiproliferative effects compared to genistein .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-Pivaloyl-genistein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.